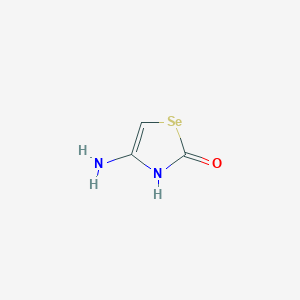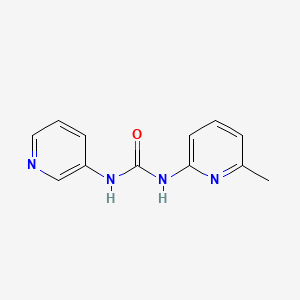![molecular formula C17H12N2O2 B15162579 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione CAS No. 144704-19-8](/img/structure/B15162579.png)
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione is a complex organic compound with significant interest in various scientific fields.
Preparation Methods
The synthesis of 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione involves multiple steps, often starting with the formation of the carbazole core. One common method includes the Pomeranz–Fritsch synthesis, which involves the cyclization of an appropriate precursor under acidic conditions . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific temperature controls .
Chemical Reactions Analysis
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione undergoes various chemical reactions, including:
Scientific Research Applications
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione involves several pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, leading to cell death.
Apoptosis Induction: The compound can induce apoptosis through the mitochondrial pathway, involving the release of cytochrome C and activation of caspases.
Comparison with Similar Compounds
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione is unique compared to other pyridocarbazoles due to its specific substitution pattern and functional groups. Similar compounds include:
Ellipticine: Known for its anticancer properties and similar DNA intercalation mechanism.
9-Aminoellipticine: A derivative with modifications that enhance its biological activity.
7,9-Dimethoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole:
Properties
CAS No. |
144704-19-8 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione |
InChI |
InChI=1S/C17H12N2O2/c1-8-11-7-18-6-5-10(11)9(2)16-14(8)15-12(19-16)3-4-13(20)17(15)21/h3-7,19H,1-2H3 |
InChI Key |
SIHXDXGGUXBJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C(=O)C(=O)C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
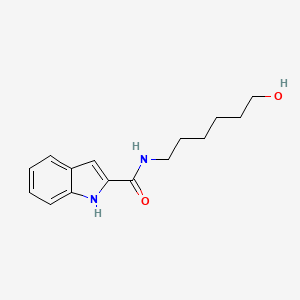
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
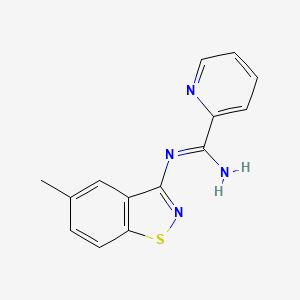
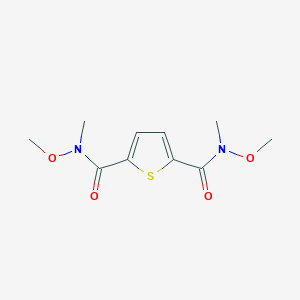
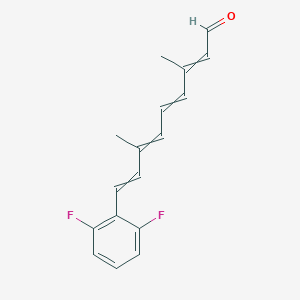

![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
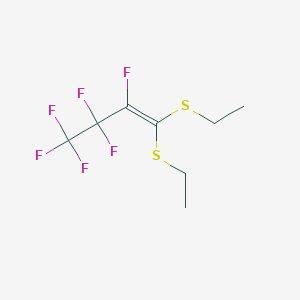
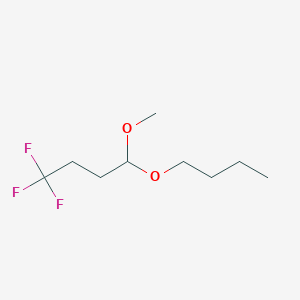

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
